molecular formula C18H20N4O2 B5528446 N-(2-methoxyethyl)-6-methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

N-(2-methoxyethyl)-6-methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5528446
M. Wt: 324.4 g/mol
InChI Key: BXHQCQHRLMVLII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including structures closely related to N-(2-methoxyethyl)-6-methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide, often involves multi-step chemical processes. These processes can include the cyclization of aminopyridines and chloro ketones to produce imidazo[1,2-a]pyridines, followed by various substitutions to introduce specific functional groups (Starrett et al., 1989). Moreover, "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been reported as efficient synthesis methods for methylimidazo[1,2-a]pyridines, showing the versatility of synthesis approaches for this class of compounds (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives' molecular structures have been extensively studied, with analyses often focusing on crystallography and theoretical calculations to determine the configuration and electronic properties of these compounds. X-ray diffraction and density functional theory (DFT) studies provide insights into the molecular conformation and electronic structure, aiding in understanding the compound's reactivity and potential interaction mechanisms (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, reflecting their chemical properties. Their reactivity includes engaging in condensation reactions, functioning as intermediates in the synthesis of more complex molecules, and undergoing transformations under specific conditions to yield new compounds with distinct structural features and biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. These properties are often determined through experimental studies involving crystallography and spectrometric analyses, providing a basis for the compound's formulation and use in further applications (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, such as reactivity, stability, and interactions with other molecules, are defined by their molecular structure. Studies on these compounds often include investigations into their potential as intermediates in synthetic chemistry, their behavior under various chemical conditions, and their interactions within biological systems, excluding direct applications as drugs or their pharmacokinetic properties (Ismail et al., 2004).

properties

IUPAC Name

N-(2-methoxyethyl)-6-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-14-3-4-17-20-16(13-22(17)11-14)18(23)21(9-10-24-2)12-15-5-7-19-8-6-15/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQCQHRLMVLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N(CCOC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-6-methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-2-carboxamide

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